molecular formula C20H25NO4 B15005170 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,6-trimethyl-4-phenyl-, diethyl ester

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-1,2,6-trimethyl-4-phenyl-, diethyl ester

Cat. No.: B15005170
M. Wt: 343.4 g/mol
InChI Key: ULYPIXORALMQAH-UHFFFAOYSA-N
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Description

3,5-DIETHYL 1,2,6-TRIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound belonging to the dihydropyridine family. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with ethyl, methyl, and phenyl groups. It is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIETHYL 1,2,6-TRIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-component reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or methanol as the solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-DIETHYL 1,2,6-TRIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Reduced amines and alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3,5-DIETHYL 1,2,6-TRIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-DIETHYL 1,2,6-TRIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with various molecular targets. It can act as a hydrogen donor in reductive amination, facilitating the reduction of imines to amines . Additionally, it can inhibit heme synthesis and prevent the induction of hepatic heme oxygenase-1 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DIETHYL 1,2,6-TRIMETHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the phenyl group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

diethyl 1,2,6-trimethyl-4-phenyl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H25NO4/c1-6-24-19(22)16-13(3)21(5)14(4)17(20(23)25-7-2)18(16)15-11-9-8-10-12-15/h8-12,18H,6-7H2,1-5H3

InChI Key

ULYPIXORALMQAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=C(C1C2=CC=CC=C2)C(=O)OCC)C)C)C

Origin of Product

United States

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